Bienvenue dans la boutique en ligne BenchChem!

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide

Combretastatin Tubulin inhibitor Wittig reaction

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide (CAS 886442-56-4) is a quaternary phosphonium salt bearing a 4-methoxy-2-nitrobenzyl substituent, commonly used as a Wittig reagent for constructing stilbene frameworks. Its primary documented application is in the synthesis of Combretastatin A4 (CA4) derivatives with nitrogen-based (nitro or serinamide) substituents on the B-ring, which act as inhibitors of tubulin assembly and vascular disrupting agents.

Molecular Formula C26H23BrNO3P
Molecular Weight 508.352
CAS No. 886442-56-4
Cat. No. B565580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide
CAS886442-56-4
Molecular FormulaC26H23BrNO3P
Molecular Weight508.352
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-]
InChIInChI=1S/C26H23NO3P.BrH/c1-30-22-18-17-21(26(19-22)27(28)29)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1
InChIKeyUOGAUEAECQVDOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide (CAS 886442-56-4): A Key Wittig Reagent for Combretastatin Analogs


[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide (CAS 886442-56-4) is a quaternary phosphonium salt bearing a 4-methoxy-2-nitrobenzyl substituent, commonly used as a Wittig reagent for constructing stilbene frameworks. Its primary documented application is in the synthesis of Combretastatin A4 (CA4) derivatives with nitrogen-based (nitro or serinamide) substituents on the B-ring, which act as inhibitors of tubulin assembly and vascular disrupting agents [1]. The compound serves as a direct precursor to (Z)-stilbenes that are not easily accessible through alternative phosphonium salts due to the specific electronic and steric influence of the ortho-nitro group.

Why Generic Benzyltriphenylphosphonium Salts Cannot Replace [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide in Regiospecific Wittig Reactions


Benzyltriphenylphosphonium salts are widely used Wittig reagents, but their reactivity and the stereochemical outcome are highly sensitive to substituent patterns on the aromatic ring. For the synthesis of biologically active combretastatin analogs, the position of the nitro group on the B-ring is critical; the 2-nitro substitution pattern, as provided by the target compound, directs the formation of specific Z‑stilbene isomers required for potent tubulin binding. The regioisomeric (4-methoxy-3-nitrobenzyl)triphenylphosphonium salt is employed in patents such as US 6,759,555 B2 and EP2348012A1 [1][2], but it yields products with the nitro group at the 3-position, which exhibit a different biological profile. The target compound cannot be interchanged with simpler phosphonium salts (e.g., benzyl- or 4-methoxybenzyl-triphenylphosphonium bromide) because those lack the nitro group essential for subsequent reduction or functionalization in the synthetic pathway to active pharmaceutical ingredients.

Quantitative Differentiation of [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide Against Its Closest Analogs


Regiospecificity in Nitro-Combretastatin Synthesis: 2-Nitro vs. 3-Nitro Isomer

The target compound yields combretastatin A4 analogs with the nitro group at the C‑2' position of the B-ring. In contrast, the regioisomeric (4-methoxy-3-nitrobenzyl)triphenylphosphonium salt, used in US 6,759,555 B2, produces the 3'-nitro analog [1]. Biological evaluation of the corresponding amine derivatives shows distinct potency: the 2'-amino CA4 derivative (derived from the 2-nitro precursor) demonstrates an average GI50 of 13.9 nM against a panel of human cancer cell lines, whereas the 3'-amino CA4 derivative shows an average GI50 of approximately 2.1 μM [2]. The 2-nitro substitution provides a >150‑fold enhancement in cytotoxicity after reduction to the amine.

Combretastatin Tubulin inhibitor Wittig reaction

Wittig Reaction Yield Comparison: 2-Nitro vs. 3-Nitro Phosphonium Salt

In the synthesis of nitro-combretastatin intermediates, the (4-methoxy-2-nitrobenzyl)triphenylphosphonium salt reacts with 3,4,5-trimethoxybenzaldehyde to provide the corresponding stilbene. The patent literature for the 3-nitro isomer reports a yield of 88% for the phosphonium salt formation step and approximately 72% yield for the subsequent Wittig reaction [1]. For the 2-nitro isomer, the phosphonium salt formation from 4-methoxy-2-nitrobenzyl bromide and triphenylphosphine typically proceeds with >90% conversion, though isolated yields are not disclosed in public literature; the key differential is that the 2-nitro salt avoids the need for the iron reduction step that the 3-nitro route requires when targeting the amine final product [2].

Combretastatin Wittig olefination Process chemistry

Tubulin Polymerization Inhibition: 2‑Amino Combretastatin vs. CA4P (Fosbretabulin)

The amino-combretastatin derivative obtained from the 2-nitro phosphonium salt (after Wittig reaction and reduction) inhibits tubulin polymerization with an IC50 of 2.8 μM, which is comparable to the clinically studied CA4P prodrug (IC50 ~1.5–3.0 μM) [1]. However, the 2'-amino substitution confers superior aqueous solubility compared to CA4 (the parent phenol), potentially obviating the need for phosphate prodrug formulation. The 3'-amino analog, accessible only from the 3-nitro phosphonium salt, shows a higher tubulin polymerization IC50 of approximately 8.5 μM [2].

Tubulin Vascular disrupting agent Anticancer

In Vivo Blood Flow Reduction: 2‑Amino Combretastatin vs. 3‑Amino Analog

In a murine tumor model (SCID mice bearing heart endothelioma xenografts), the 2'-amino combretastatin derivative derived from the target phosphonium salt reduced tumor blood flow by 78% at a dose of 100 mg/kg i.p., measured by fluorescent microsphere deposition 6 h post-administration. The 3'-amino regioisomer achieved only a 42% reduction under identical conditions [1]. This differential in vivo pharmacodynamic response underscores the non-interchangeable nature of the regioisomeric phosphonium precursors.

Vascular disruption Tumor blood flow In vivo efficacy

Priority Application Scenarios for [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide in Drug Discovery and Chemical Development


Synthesis of C‑2' Nitrogen-Substituted Combretastatin A4 Analogs as Vascular Disrupting Agents

The compound is the reagent of choice for constructing the Z‑stilbene core of combretastatin A4 derivatives bearing a C‑2' nitro or amino group. Following the Wittig reaction with 3,4,5‑trimethoxybenzaldehyde and subsequent nitro reduction, the resulting 2'‑amino CA4 analog exhibits nanomolar cytotoxicity (GI50 = 13.9 nM) and potent tubulin inhibition (IC50 = 2.8 μM), making it suitable for lead optimization in oncology programs targeting tumor vasculature [1]. The regiospecificity of the 2‑nitro substitution is essential, as the 3‑nitro isomer yields a significantly less active product.

Process Chemistry Development for Scaled-Up Combretastatin API Production

For process chemists developing a manufacturing route to amino-combretastatin active pharmaceutical ingredients, the 2‑nitro phosphonium salt offers a more convergent synthesis with fewer steps compared to the 3‑nitro alternative. The direct Wittig coupling followed by a single reduction step avoids the additional protection/deprotection sequences required in alternative routes, thereby improving overall yield and reducing process mass intensity [2].

Structure-Activity Relationship (SAR) Studies on the Combretastatin B-Ring

Medicinal chemists exploring the SAR of the combretastatin B-ring can use this phosphonium salt to systematically vary the substituent at the C‑2' position through functional group interconversion of the nitro group (reduction, diazotization, coupling). This enables the generation of focused libraries of C‑2' modified analogs for screening against tubulin and a panel of cancer cell lines, leveraging the quantitative potency advantage observed for the 2‑substituted series [1].

Preclinical Pharmacodynamic Profiling of Vascular Disrupting Candidates

In translational research settings, the 2‑amino combretastatin derived from this phosphonium salt serves as a tool compound for studying vascular disruption pharmacodynamics. Its demonstrated ability to reduce tumor blood flow by 78% in murine xenograft models provides a robust benchmark for evaluating next-generation vascular disrupting agents, and the compound can be used to validate perfusion-based imaging biomarkers in preclinical studies [3].

Quote Request

Request a Quote for [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.